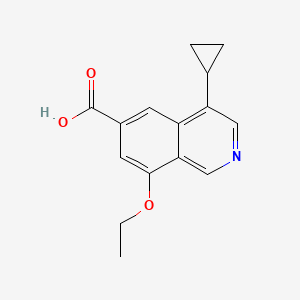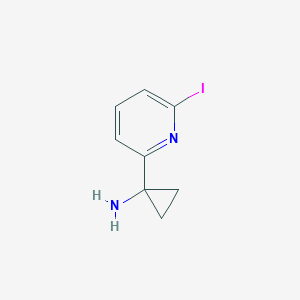
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine is a tricyclic analogue of acyclovir, a well-known antiviral drug. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]purine core. It has been studied for its potential antiviral properties and stability under various conditions .
Méthodes De Préparation
The synthesis of 3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine involves several steps. One common synthetic route includes the reaction of appropriate purine derivatives with ethylene glycol under controlled conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying the stability and reactivity of tricyclic purine analogues.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Potential use as an antiviral agent, with studies focusing on its efficacy and bioavailability.
Industry: Applications in the development of antiviral drugs and related pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine involves its interaction with viral DNA polymerase. The compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism is similar to that of acyclovir, but the unique structure of this compound may offer improved stability and efficacy .
Comparaison Avec Des Composés Similaires
3,9-Dihydro-3-((2-hydroxyethoxy)methyl)-6-methyl-9-oxo-5H-imidazo(1,2-a)purine can be compared with other similar compounds such as:
Propriétés
Numéro CAS |
114199-19-8 |
|---|---|
Formule moléculaire |
C11H13N5O3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
3-(2-hydroxyethoxymethyl)-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C11H13N5O3/c1-7-4-16-10(18)8-9(14-11(16)13-7)15(5-12-8)6-19-3-2-17/h4-5,17H,2-3,6H2,1H3,(H,13,14) |
Clé InChI |
IKOQPTHMJTZXDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


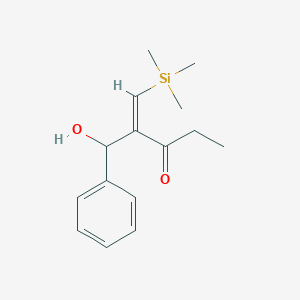
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![4-Phenyl-2h-benzo[h]chromene](/img/structure/B15065557.png)
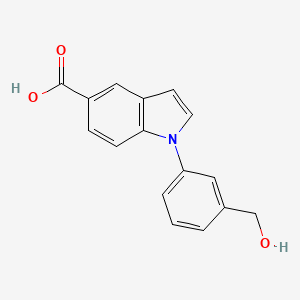
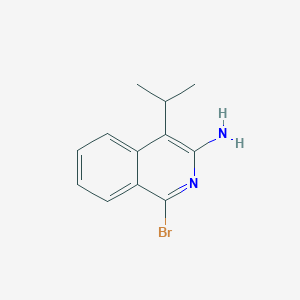
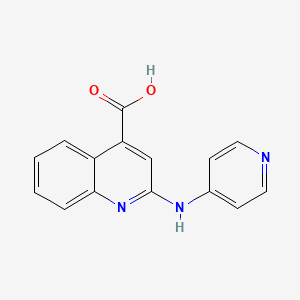
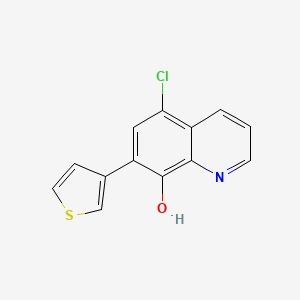
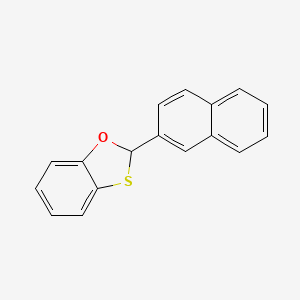
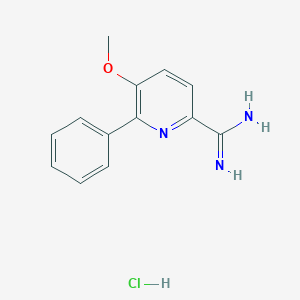
![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)
